molecular formula C18H16FN3O3S B3015938 N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-fluorobenzenesulfonamide CAS No. 895806-14-1

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-fluorobenzenesulfonamide

Cat. No.: B3015938
CAS No.: 895806-14-1
M. Wt: 373.4
InChI Key: RSBRBONMPTXIJK-UHFFFAOYSA-N
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Description

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-fluorobenzenesulfonamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. This compound features a pyridazine ring, which is known for its wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

The synthesis of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-fluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridazine ring One common method involves the reaction of hydrazine with a diketone to form the pyridazine coreIndustrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .

Chemical Reactions Analysis

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-fluorobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown promise in biological assays for its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The pyridazine ring is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in cell proliferation and inflammation .

Comparison with Similar Compounds

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-fluorobenzenesulfonamide can be compared with other pyridazine derivatives such as:

    Zardaverine: An anti-platelet agent.

    Emorfazone: An anti-inflammatory agent.

    Pyridaben: A herbicide.

    Norflurazon: Another herbicide.

These compounds share the pyridazine core but differ in their substituents, leading to varied biological activities. This compound is unique due to its specific combination of ethoxy, phenyl, and fluorobenzenesulfonamide groups, which contribute to its distinct pharmacological profile .

Properties

IUPAC Name

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3S/c1-2-25-18-10-9-17(20-21-18)13-5-3-7-15(11-13)22-26(23,24)16-8-4-6-14(19)12-16/h3-12,22H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBRBONMPTXIJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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